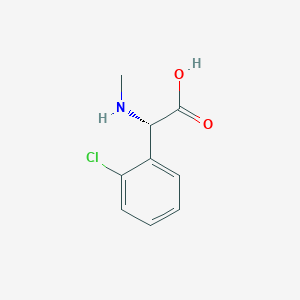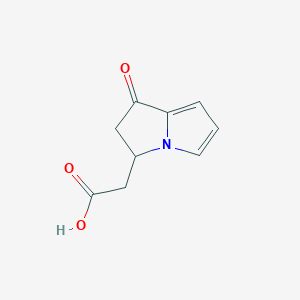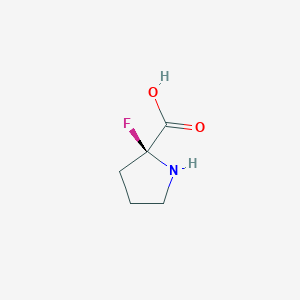![molecular formula C12H11F3N2O B13149946 5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)
5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethyl)spiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound characterized by a unique structure where an indoline and a pyrrolidinone ring are fused together. The trifluoromethyl group attached to the spiro center enhances the compound’s chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)spiro[indoline-3,3’-pyrrolidin]-2-one typically involves a (3 + 2) cycloaddition reaction. This reaction can be promoted by either a Lewis base or a Brønsted base. For instance, using a Lewis base such as PCy3 (tricyclohexylphosphine) as a catalyst can yield the desired product with high diastereoselectivity. Alternatively, a Brønsted base like K2CO3 (potassium carbonate) can also be used to achieve good yields .
Industrial Production Methods
While specific industrial production methods for 5-(Trifluoromethyl)spiro[indoline-3,3’-pyrrolidin]-2-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
5-(Trifluoromethyl)spiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated spirocyclic compounds.
科学研究应用
5-(Trifluoromethyl)spiro[indoline-3,3’-pyrrolidin]-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in designing new pharmaceuticals with enhanced efficacy and reduced side effects.
作用机制
The mechanism by which 5-(Trifluoromethyl)spiro[indoline-3,3’-pyrrolidin]-2-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The spirocyclic structure provides a rigid framework that can bind to enzymes or receptors with high specificity, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Spiro[indoline-3,2’-pyrrolidin]-2-ones: These compounds share a similar spirocyclic structure but lack the trifluoromethyl group.
Trifluoromethylated Indoles: These compounds contain the trifluoromethyl group but do not have the spirocyclic structure.
Uniqueness
The uniqueness of 5-(Trifluoromethyl)spiro[indoline-3,3’-pyrrolidin]-2-one lies in the combination of its spirocyclic structure and the trifluoromethyl group. This combination imparts enhanced chemical stability, biological activity, and the ability to interact with a wide range of molecular targets, making it a valuable compound in various fields of research .
属性
分子式 |
C12H11F3N2O |
|---|---|
分子量 |
256.22 g/mol |
IUPAC 名称 |
5-(trifluoromethyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)7-1-2-9-8(5-7)11(10(18)17-9)3-4-16-6-11/h1-2,5,16H,3-4,6H2,(H,17,18) |
InChI 键 |
DDDTZPNOMVDPQC-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC12C3=C(C=CC(=C3)C(F)(F)F)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)



![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)

![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)






